molecular formula C20H22N4O3 B2703364 N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895647-72-0

N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2703364
CAS No.: 895647-72-0
M. Wt: 366.421
InChI Key: QGEWVEBUKRHTSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 895644-28-7) is a triazole-based carboxamide derivative with a molecular formula of C₂₀H₂₂N₄O₃ and a molecular weight of 366.42 g/mol . Its structure features a 1,2,3-triazole core substituted at the 1-position with a 2,4-dimethylphenyl group, at the 4-position with a carboxamide-linked 2,4-dimethoxyphenyl group, and at the 5-position with a methyl group. The compound’s design incorporates both electron-donating (methoxy and methyl) and aromatic hydrophobic groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-6-9-17(13(2)10-12)24-14(3)19(22-23-24)20(25)21-16-8-7-15(26-4)11-18(16)27-5/h6-11H,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEWVEBUKRHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications based on available research findings.

  • Molecular Formula : C21H24N6O4
  • Molecular Weight : 424.5 g/mol
  • IUPAC Name : 5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,4-dimethylphenyl)carbamoyl]methyl]-1H-1,2,3-triazole-4-carboxamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,3-triazole derivatives. For instance:

  • Cell Lines Tested : The compound exhibited significant activity against non-small-cell lung cancer (NSCLC) cell lines such as H460 and H1299.
  • IC50 Values : A related compound in the same class showed an IC50 value of 6.06 μM against H460 cells, indicating promising antitumor effects .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds could induce apoptosis and generate reactive oxygen species (ROS), leading to cell death. Western blot analyses indicated increased expression of LC3 and γ-H2AX proteins post-treatment .

Antimicrobial Activity

The triazole scaffold has been associated with antimicrobial properties:

  • Efficacy Against Pathogens : Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, triazole hybrids have shown activity against E. coli with minimal inhibitory concentrations (MIC) as low as 0.0063 μmol/mL .
  • Potential Applications : This suggests that this compound could be explored further for its antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

Structural Feature Impact on Activity
Presence of methoxy groupsEnhances lipophilicity and solubility
Triazole ringContributes to binding affinity with biological targets
Dimethyl substitutionModulates electronic properties and steric hindrance

Study on Anticancer Activity

A study synthesized various triazole hybrids and assessed their anticancer activities. The findings indicated that specific substitutions on the triazole ring significantly impacted their potency against cancer cell lines:

  • Compound 5i : Identified as one of the most potent derivatives.
  • Mechanisms Explored : The study emphasized the role of apoptosis induction and ROS generation in mediating anticancer effects .

Study on Antimicrobial Efficacy

Another research effort focused on synthesizing triazole derivatives with enhanced antimicrobial properties:

  • Testing Methodology : Compounds were tested against several bacterial strains using standard MIC assays.
  • Results : Certain derivatives exhibited promising antibacterial activity comparable to established antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 1-(2,4-dimethylphenyl), 4-(2,4-dimethoxyphenyl-carboxamide), 5-methyl 366.42 High lipophilicity due to methoxy/methyl groups; moderate polar surface area (PSA)
N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: N/A) 1-(3,4-dimethylphenyl), 4-(4-acetamidophenyl-carboxamide) ~350 (estimated) Acetamido group increases PSA and H-bond capacity compared to methoxy
N-(2,4-dimethylphenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-09-5) 1-(3-fluorophenyl), 4-(2,4-dimethylphenyl-carboxamide) ~334 (estimated) Fluorine substitution enhances electronegativity; lower molecular weight improves bioavailability
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866872-32-4) 1-(3,4-dimethylphenyl), 4-(4-ethylphenyl-carboxamide) 334.41 Ethyl group increases lipophilicity (logP) but adds rotatable bonds, potentially reducing permeability
N-(4-bromo-2-fluorophenyl)-2-(8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide (CAS: 1351792-77-2) Bromo/fluoro substituents, spirocyclic core 417.26 Bromine increases molecular weight and steric bulk; spirocyclic structure reduces flexibility

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Property Comparison

Property Target Compound Pyrazole Derivative 3a Compound 47k
Molecular Weight 366.42 403.1 ~400 (estimated)
Rotatable Bonds 5 4 6
Polar Surface Area (Ų) ~80 (estimated) ~90 ~95
H-Bond Donors/Acceptors 2/5 1/6 1/7
Lipophilicity (logP) ~3.5 (estimated) ~2.8 ~3.0
  • Lipophilicity : The target compound’s methoxy and methyl groups contribute to higher logP compared to pyrazole derivatives (e.g., 3a in ) but lower than brominated analogues (e.g., 417.26 g/mol compound in ) .
  • Bioavailability : With 5 rotatable bonds and a PSA of ~80 Ų, the target compound aligns with Veber’s guidelines (≤10 rotatable bonds, PSA ≤140 Ų) for moderate oral bioavailability . However, its molecular weight (366.42) exceeds the ideal threshold (<350), which may limit absorption compared to smaller analogues like CAS 866872-32-4 (334.41 g/mol) .

Functional Group Impact on Activity

  • Methoxy Groups: The 2,4-dimethoxyphenyl moiety in the target compound enhances solubility via hydrogen bonding but may reduce membrane permeability compared to nonpolar substituents (e.g., 3,4-dimethylphenyl in CAS 866872-32-4) .
  • Fluorine vs.
  • Bulkier Substituents : Brominated or spirocyclic derivatives () show increased steric hindrance, which could limit binding to flat enzymatic pockets but improve selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.